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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the
characterization of Sofosbuvir impurity I, with a focus on Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS). The structural elucidation of impurities is a critical aspect
of drug development and quality control, ensuring the safety and efficacy of pharmaceutical
products. This document details the experimental protocols and presents key analytical data for
the identification of an acidic degradation product of Sofosbuvir, herein referred to as Impurity |.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is
a prodrug that is metabolized in the liver to its active form, which then inhibits the hepatitis C
virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] During the synthesis and storage of
Sofosbuvir, or through degradation under stress conditions, various impurities can form.
Regulatory agencies require the identification and characterization of impurities to ensure the
quality of the drug substance and drug product.

Forced degradation studies are essential for identifying potential degradation products and
understanding the degradation pathways of a drug substance.[3][4] These studies involve
subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[1][5] This
guide focuses on an impurity generated under acidic conditions, which has been designated as
Impurity | for the purpose of this document. It is important to note that "Sofosbuvir impurity I"
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can also refer to a diastereoisomer of Sofosbuvir.[6] This guide, however, will focus on the
characterization of a specific acid degradation product.

Analytical Characterization of Impurity |

The structural elucidation of Impurity | was achieved through a combination of liquid
chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental
composition of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable
for determining the accurate mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for Sofosbuvir Impurity |

Parameter Observed Value Interpretation Reference

Molecular lon [M+H]*

417.0843 Protonated molecule [1]
(m/z)

Determined from
Molecular Formula C16H19FN20sP [1]
HRMS

) Calculated from
Molecular Weight 416.08 [1]
molecular formula

These findings suggest that the formation of Impurity | from Sofosbuvir (C22H29FN3O9P, MW:
529.45 g/mol) involves the loss of the L-alanine isopropyl ester side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity
of atoms. A full assignment of the proton (*H), carbon-%3 (33C), phosphorus-3! (3!P), and fluorine-
19 (19F) NMR spectra is essential for unambiguous structure confirmation.

Table 2: 1H NMR Spectral Data for Sofosbuvir Impurity | (in DMSO-ds)
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Proton Assignment Chemical Shift (6, ppm)
H-2 7.650 (d)
H-1' 5.483 (d)

Note: A complete list of proton chemical shifts was not available in the searched literature. The

provided data is based on the information that could be retrieved.[1]

Table 3: Other NMR Spectral Data for Sofosbuvir Impurity |

Nucleus Key Observations

Reference

Data used for structural

13C NMR o [1]
confirmation
Data used for structural

31P NMR ] . [1]
confirmation
Data used for structural

19F NMR [1]

confirmation

Further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and
HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the connectivity

between protons and carbons, leading to the final structural elucidation.[1]

Experimental Protocols

Forced Degradation Study: Acid Hydrolysis

To generate Impurity I, Sofosbuvir was subjected to acidic stress conditions.

e Procedure: A solution of Sofosbuvir is prepared in 1N hydrochloric acid (HCI).

e Conditions: The solution is refluxed at 80°C for up to 10 hours.[1]

o Neutralization: After the stress period, the solution is neutralized to stop the degradation

process.
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e Analysis: The resulting solution is then analyzed by a stability-indicating HPLC method to
separate the degradation products from the parent drug.

Isolation of Impurity |

The impurity was isolated from the reaction mixture using a mass-supported auto-purification
system.[1]

e Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-
HPLC).

» Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer) and mobile
phase B (e.g., acetonitrile or methanol) is typically used.

o Detection: The elution of the impurity is monitored using a UV detector, and fractions
corresponding to the impurity peak are collected.

o Post-Isolation: The collected fractions are evaporated to obtain the solid impurity, which is
then used for spectroscopic analysis.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[1]

o Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such
as dimethyl sulfoxide-de (DMSO-ds).[1]

o Experiments: A suite of NMR experiments is performed, including *H NMR, 13C NMR, 31P
NMR, °F NMR, D20 exchange, HSQC, and HMBC.[1]

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source is used.

o Sample Introduction: The sample is typically introduced via infusion or coupled with an LC
system.
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o Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated
molecular ion [M+H]*.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the generation, isolation, and
characterization of Sofosbuvir Impurity I.
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Workflow for Characterization of Sofosbuvir Impurity I.
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Logical Relationship in Structure Elucidation

The following diagram outlines the logical process of deducing the structure of Impurity | from
the spectroscopic data.

Spectroscopic Data

MS Data NMR Data
ERAVALYN | (1H, 13C, 31P, 19F, 2D)

Interpretation

Molecular Formula Identification of Atom Connectivity
(C16H19FN208P) Functional Groups (from 2D NMR)

Conclusion

Proposed Structure of Impurity I
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Logical Flow for Structure Elucidation of Impurity |.

Conclusion

The characterization of Sofosbuvir Impurity I, an acid degradation product, demonstrates a
systematic analytical approach employing forced degradation, chromatographic separation,
and spectroscopic analysis. The combined use of high-resolution mass spectrometry and a
comprehensive suite of NMR experiments allows for the unambiguous identification and
structural elucidation of this impurity. This in-depth understanding is paramount for ensuring the
quality, safety, and efficacy of Sofosbuvir drug products. The methodologies and data
presented in this guide serve as a valuable resource for researchers and professionals in the
field of pharmaceutical analysis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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